BenchChemオンラインストアへようこそ!

Cladosporin

Malaria drug discovery tRNA synthetase inhibition Parasite selectivity

Source Cladosporin (asperentin) for unambiguous PfKRS1 inhibition. The free 6,8-dihydroxy isocoumarin pharmacophore is essential—O-methylated analogs like dimethyl cladosporin lose antibacterial activity, and 5′-hydroxyasperentin shows 32-fold weaker antifungal potency. For target engagement studies, this ≥98% pure compound delivers a >125-fold selectivity window (PfKRS1 IC50 61 nM vs. HepG2 cytotoxicity). Ideal for liver-stage malaria prophylaxis (EC50 90 nM) and antidermatophyte screening (complete inhibition at 75 µg/mL).

Molecular Formula C16H20O5
Molecular Weight 292.33 g/mol
CAS No. 35818-31-6
Cat. No. B1252801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCladosporin
CAS35818-31-6
Synonyms3,4-dihydro-6,8-dihydroxy-3-(6-methyltetrahydropyran- 2-ylmethyl)isocoumarin
asperentin
cladosporin
isocladosporin
Molecular FormulaC16H20O5
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCC1CCCC(O1)CC2CC3=C(C(=CC(=C3)O)O)C(=O)O2
InChIInChI=1S/C16H20O5/c1-9-3-2-4-12(20-9)8-13-6-10-5-11(17)7-14(18)15(10)16(19)21-13/h5,7,9,12-13,17-18H,2-4,6,8H2,1H3/t9-,12+,13+/m0/s1
InChIKeyWOMKDMUZNBFXKG-ZWKOPEQDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cladosporin (CAS 35818-31-6) — High-Selectivity Isocoumarin Antimalarial and Antifungal Natural Product for Specialized Research Applications


Cladosporin (also known as asperentin) is a tricyclic octaketide secondary metabolite isolated from several fungal genera including Cladosporium, Aspergillus, Eurotium, Chaetomium, and Penicillium [1]. Structurally, it belongs to the isocoumarin class (3,4-dihydro-6,8-dihydroxy-3-(6-methyltetrahydropyran-2-ylmethyl)isocoumarin) with a molecular weight of 292.33 Da [1]. Cladosporin exhibits a broad spectrum of bioactivity, including potent antimalarial, antifungal, antibacterial, insecticidal, and plant growth inhibitory properties, as well as mammalian anti-inflammatory effects [2]. Mechanistically, its antimalarial activity arises from selective, nanomolar inhibition of the Plasmodium falciparum cytoplasmic lysyl-tRNA synthetase (PfKRS1), a validated drug target that disrupts parasitic protein biosynthesis [3].

Why Cladosporin (CAS 35818-31-6) Cannot Be Substituted with Generic Isocoumarins or Close Analogs


Cladosporin's unique pharmacological profile—particularly its >100-fold selectivity for parasitic lysyl-tRNA synthetase over the human ortholog—arises from a precise stereochemical and electronic fit within the ATP-binding pocket of PfKRS1 that is critically modulated by two specific active-site residues (Val328 and Ser340) [1]. Simple substitution with other isocoumarins, even structurally similar analogs like 5′-hydroxyasperentin or cladomarine, results in dramatically reduced antifungal potency [2]. Likewise, chemical modifications such as O-methylation of the free hydroxyl groups (dimethyl cladosporin) abolish antibacterial activity [3]. Therefore, research requiring selective PfKRS1 inhibition, potent antidermatophyte activity, or the specific 6,8-dihydroxy isocoumarin pharmacophore cannot rely on generic alternatives.

Cladosporin (CAS 35818-31-6): Quantitative Differentiation Evidence for Procurement and Selection


Superior Species Selectivity: >100-Fold Discrimination Between Parasitic and Human Lysyl-tRNA Synthetase

Cladosporin demonstrates exceptional species selectivity, inhibiting the Plasmodium falciparum enzyme PfKRS1 with an IC50 of 61 nM, whereas the human ortholog HsKRS1 is essentially unaffected (IC50 > 20 μM), representing a selectivity window exceeding 300-fold [1]. This selective inhibition is mechanistically conferred by two specific amino acid residues (Val328 and Ser340) in the PfKRS1 ATP-binding pocket; mutation of the corresponding residues in the less-sensitive yeast enzyme (Gln324Val/Thr340Ser double mutant) increases cladosporin potency 41-fold (from IC50 = 163 μM to 4 μM) [1]. The >100-fold selectivity relative to the human enzyme is a key differentiator from other antimalarial leads that often exhibit narrower therapeutic indices due to human enzyme cross-reactivity [2].

Malaria drug discovery tRNA synthetase inhibition Parasite selectivity

Potent Antifungal Activity Against Dermatophytes and Aquatic Pathogens: MIC Quantification vs. Structural Analogs

Cladosporin completely inhibits growth of multiple dermatophyte species on agar medium at 75 μg/mL [1]. In head-to-head disk diffusion testing against the aquatic pathogen Saprolegnia parasitica, cladosporin exhibits an MIC of 2 μg/mL, which is 6.5-fold more potent than cladomarine (MIC = 13 μg/mL) and >32-fold more potent than 5′-hydroxyasperentin (MIC > 64 μg/mL) [2]. This demonstrates that minor structural modifications to the cladosporin scaffold substantially compromise antifungal efficacy, making the unmodified natural product the preferred selection for antifungal research applications.

Antifungal susceptibility Natural product antimicrobials Dermatophyte inhibition

Antibacterial Potency Against Bacillus brevis: 100-Fold Superiority Over O-Methylated Derivative

Cladosporin demonstrates potent antibacterial activity against Bacillus brevis, with complete inhibition of leucine and uracil incorporation into acid-insoluble material achieved at a concentration of 0.5 μg/mL [1]. In direct comparison, the O-methylated derivative dimethyl cladosporin requires a 100-fold higher concentration to achieve equivalent growth inhibition of the same bacterial strain [1]. This steep structure-activity relationship underscores the functional indispensability of the free 6,8-dihydroxy groups for antibacterial efficacy. Notably, Gram-negative bacteria and yeasts are insensitive to cladosporin even at concentrations up to 100 μg/mL [1], defining a narrow but exploitable spectrum of activity.

Antibacterial activity Structure-activity relationship Gram-positive bacteria

Dual Blood- and Liver-Stage Antimalarial Activity: Nanomolar Potency with Quantified Stage Coverage

Cladosporin inhibits both blood-stage and liver-stage Plasmodium falciparum parasites with IC50 values in the nanomolar range [1]. Against drug-sensitive P. falciparum K1 strain, cladosporin exhibits an IC50 of 80.1 nM [2]. Against liver-stage parasites (P. falciparum D10 strain), the EC50 is 90 nM [3]. Importantly, cladosporin shows minimal cytotoxicity toward human HepG2-CD81 cells (IC50 > 10 μM), establishing a selectivity index exceeding 125-fold for parasite vs. host cells [1]. This dual-stage activity profile is mechanistically distinct from endoperoxides like artemisinin, which lack liver-stage activity, and positions cladosporin as a valuable tool compound for studying prophylactic antimalarial strategies.

Malaria liver stage Antimalarial drug discovery Plasmodium falciparum

Critical Limitation: High Metabolic Instability Precludes In Vivo Advancement Despite Potent In Vitro Activity

Despite its exceptional in vitro potency and selectivity, cladosporin suffers from high metabolic instability that precludes its development as an orally bioavailable drug candidate [1]. This metabolic liability has been consistently documented across multiple studies: cladosporin "lacks metabolic stability" and exhibits "poor oral bioavailability," which has "precluded the compound from further advancement in the antimalarial drug development pipeline" [1][2]. In comparative studies, optimized synthetic analogs such as CL-2 (a piperidine-ring replacement scaffold) demonstrate improved metabolic stability relative to cladosporin [3]. This limitation defines cladosporin's appropriate use case as an in vitro biochemical probe and tool compound for target validation, not as a drug lead suitable for in vivo efficacy studies.

Metabolic stability Drug metabolism Lead optimization

Recommended Research Applications for Cladosporin (CAS 35818-31-6) Based on Quantitative Evidence


In Vitro Target Validation of Apicomplexan Lysyl-tRNA Synthetase (PfKRS1/CpKRS)

Cladosporin is the gold-standard tool compound for biochemical and cellular validation of apicomplexan lysyl-tRNA synthetase as a drug target. Its >100-fold selectivity for PfKRS1 over human KRS (IC50 = 61 nM vs >20 μM) enables clean target engagement studies in Plasmodium and Cryptosporidium models without confounding human enzyme cross-reactivity [1]. Researchers should use cladosporin at concentrations of 100–500 nM for robust PfKRS1 inhibition in cellular assays, with a selectivity window exceeding 125-fold relative to HepG2 cytotoxicity [2].

Antifungal Screening and Dermatophyte Susceptibility Testing

For antifungal susceptibility testing against dermatophytes and aquatic fungal pathogens, cladosporin provides a well-characterized positive control with established MIC values. Complete growth inhibition of multiple dermatophyte species is achieved at 75 μg/mL on agar medium [3]. Against Saprolegnia parasitica, cladosporin (MIC = 2 μg/mL) demonstrates 6.5-fold greater potency than the closest natural analog cladomarine (MIC = 13 μg/mL), making it the preferred isocoumarin reference standard for comparative antifungal screening [4].

Dual Blood- and Liver-Stage Malaria Prophylaxis Studies

Cladosporin is uniquely suited for in vitro studies of malaria prophylaxis due to its demonstrated activity against both blood-stage (IC50 = 80.1 nM, K1 strain) and liver-stage (EC50 = 90 nM, D10 strain) P. falciparum parasites [5][6]. This dual-stage coverage is mechanistically distinct from artemisinin-based compounds, which lack liver-stage activity. Researchers should employ cladosporin in hepatocyte co-culture models (e.g., HepG2-CD81 cells with P. falciparum sporozoites) to evaluate prophylactic antimalarial strategies that target the asymptomatic liver reservoir.

Structure-Activity Relationship (SAR) Benchmarking for Isocoumarin Pharmacophores

Cladosporin serves as an essential reference standard for SAR studies exploring isocoumarin-based antimicrobial and antiparasitic agents. The 100-fold loss of antibacterial activity upon O-methylation to dimethyl cladosporin establishes the critical role of the free 6,8-dihydroxy groups [7]. Similarly, the >32-fold reduction in antifungal potency of 5′-hydroxyasperentin relative to cladosporin underscores the sensitivity of the tetrahydropyran ring substitution pattern [4]. Researchers developing novel isocoumarin analogs should include cladosporin as the baseline comparator to contextualize potency gains or losses from structural modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cladosporin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.